
3-(Chlorosulfonyl)benzoic acid
Overview
Description
3-(Chlorosulfonyl)benzoic acid (CAS 4025-64-3) is a benzoic acid derivative with a chlorosulfonyl (-SO₂Cl) group at the meta position. Its molecular formula is C₇H₅ClO₄S, with a molecular weight of 220.62 g/mol . This compound is moisture-sensitive and has a melting point range of 133–138°C . It serves as a versatile intermediate in organic synthesis, particularly for generating sulfonamides, benzamides, and coordination polymers. Applications include the development of ROMK inhibitors , carbonic anhydrase (CA) inhibitors , and metal-organic frameworks (MOFs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Chlorosulfonyl)benzoic acid can be synthesized through the chlorosulfonation of benzoic acid derivatives. A common method involves reacting 3-chlorobenzoic acid with chlorosulfonic acid at elevated temperatures, typically around 150°C . The reaction proceeds as follows:
C6H4(COOH)(Cl)+ClSO3H→C6H4(COOH)(SO2Cl)+HCl
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorosulfonation processes, where benzoic acid derivatives are treated with an excess of chlorosulfonic acid in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Reduction to Sulfinate Salts
The sulfonyl chloride group undergoes reduction under aqueous alkaline conditions to form sulfinate salts. Key parameters from US5008448A demonstrate:
Reagent System | Temperature Range | pH | Reaction Time | Yield |
---|---|---|---|---|
Na/K sulfite + NaHCO₃ | 40–50°C | 7–9 | <15 min | 89%* |
Example:
Reduction with sodium sulfite and sodium bicarbonate at 40–50°C produces sodium 3-sulfinobenzoate. The reaction proceeds via nucleophilic attack of sulfite ions on the sulfur atom, displacing chloride .
Mechanism :
Hydrolysis to Benzoic Acid Derivatives
Controlled hydrolysis converts the sulfonyl chloride to sulfonic acid or sulfonate salts. Acidic workup of intermediates yields 3-sulfobenzoic acid derivatives .
Conditions:
-
Base : NaOH/KOH (0.5–1.5 equiv)
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Solvent : Water
-
Temperature : 20–75°C
Nucleophilic Substitution with Amines
The sulfonyl chloride group reacts with amines to form sulfonamides, critical in pharmaceutical synthesis (e.g., sulfa drugs).
Amine Type | Solvent | Temperature | Product |
---|---|---|---|
Primary alkylamines | THF/Water | 0–25°C | N-Alkylsulfonamides |
Aromatic amines | DCM | Reflux | Aryl sulfonamide esters |
Reaction Equation:
Formation of Acid Chlorides and Cyanides
The carboxylic acid group undergoes chlorination and cyanation for further derivatization :
Step 1: Acid Chloride Synthesis
-
Reagents : Thionyl chloride (excess), DMF (catalytic)
-
Conditions : 20–40°C, 1–4 hrs
-
Yield : >90%
Step 2: Cyanation
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Reagents : CuCN (1.2 equiv)
-
Conditions : 50–220°C, 1–2 hrs
-
Product : 3-(Chlorosulfonyl)benzoyl cyanide
Alkylation with Halocarboxylic Acids
Reaction with α-halocarboxylic acids (e.g., chloroacetic acid) forms alkylsulfonyl benzoic acid derivatives under reflux :
Example:
Parameter | Value |
---|---|
Reaction Time | 6–48 hrs |
Temperature | Reflux (100–110°C) |
Yield | 85–95% |
Influence of Reaction Conditions
-
Temperature : Higher temperatures (>50°C) accelerate sulfonyl chloride reduction but risk side reactions .
-
pH : Alkaline conditions (pH 7–9) stabilize sulfinate intermediates .
-
Solvent : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution kinetics.
Stability and Handling Considerations
Scientific Research Applications
3-(Chlorosulfonyl)benzoic acid is a chemical compound with the CAS number 4025-64-3 . It is also known as 3-Carboxyphenylsulfonyl chloride . It is a moisture-sensitive white powder that can cause severe skin and eye burns, as well as burns to the digestive and respiratory tracts .
Synthesis and Preparation
This compound can be prepared from sodium 3-sulfobenzoate using thionyl chloride . For example, in a laboratory setting, sodium 3-sulfobenzoate is mixed with N,N-dimethylformamide and toluene, followed by the dropwise addition of thionyl chloride. The mixture is stirred at 70°C for 5 hours, then cooled, hydrochloric acid is added, and liquid separation is performed to obtain 3-chlorosulfonylbenzoyl chloride .
Applications in Scientific Research
This compound is employed in various scientific research applications.
Biology: It is used in the study of enzyme inhibition and protein modification because of its reactive sulfonyl group.
Medicine: It is investigated for potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Case Studies
- Enzyme Modulation: Studies have shown that 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid can modulate proteasomal activity and enhance the degradation of misfolded proteins in vitro, which may have implications for diseases characterized by protein aggregation.
- Antimicrobial Efficacy: 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid has demonstrated efficacy against biofilms formed by pathogenic bacteria. It can disrupt biofilm formation, which is critical for treating chronic infections.
Development of NKCC1 Inhibitors
This compound derivatives are used in the development of NKCC1 inhibitors .
- 3-((8,8,8-trifluorooctyl)amino)benzoic acid (ARN23746) is a potent and selective NKCC1 inhibitor with potential in treating neurodevelopmental disorders .
- These inhibitors have shown in vivo efficacy in mouse models of Down syndrome and autism .
Use as a Building Block in Organic Synthesis
This compound is used as a building block in the synthesis of various organic compounds . For example, it is used in the synthesis of 2-(Piperazin-1-yl)benzazole derivatives . The reaction typically involves dissolving the benzazole derivative and triethylamine in dry dichloromethane, cooling to 0°C, and then adding the this compound dissolved in dry tetrahydrofuran dropwise .
Development of SIRT2 Inhibitors
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)benzoic acid primarily involves its reactivity as a sulfonyl halide. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, its derivatives can interact with molecular targets such as peroxisome proliferator-activated receptor δ, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
4-(Chlorosulfonyl)benzoic Acid
- Structure : Chlorosulfonyl group at the para position.
- Molecular Formula : C₇H₅ClO₄S (same as meta isomer).
- Melting Point : 230°C , significantly higher than the meta isomer, likely due to enhanced symmetry and packing efficiency.
- Applications: Used in polymer-bound catalysts and adenosine derivatives .
- Reactivity : The para position may reduce steric hindrance in coupling reactions compared to the meta isomer.
3-(Fluorosulfonyl)benzoic Acid
- Structure : Fluorine replaces chlorine in the sulfonyl group.
- Synthesis : Derived from 3-(chlorosulfonyl)benzoic acid via halogen exchange .
- Reactivity : Fluorosulfonyl groups are less reactive toward nucleophiles than chlorosulfonyl groups but offer improved stability in aqueous environments.
- Applications: Potential use in positron emission tomography (PET) tracers due to fluorine-18 isotopes.
Substituent-Modified Derivatives
3-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
- Structure : Additional chloro and hydroxy substituents at positions 2 and 3.
- Molecular Formula : C₇H₄Cl₂O₅S.
- Properties : The hydroxy group increases acidity (predicted pKa ~3.09) and enables hydrogen bonding, making it suitable for coordination chemistry .
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid
- Structure : Fluorine and methyl groups at positions 5 and 3.
- Molecular Formula : C₈H₆ClFO₄S.
- Impact : Methyl enhances lipophilicity (logP ~1.79), while fluorine modulates electronic effects .
Functional Group Derivatives
3-Sulfamoylbenzoic Acid
- Synthesis : Reaction of this compound with ammonia or anilines .
- Applications : Key intermediate for CA inhibitors (e.g., 6a–z in ) and sirtuin inhibitors (e.g., SIRT2 inhibitors ).
3-(Sulfonyl-glycine)benzoic Acid
- Structure : Glycine conjugated to the sulfonyl group.
- Applications: Forms coordination polymers with metals due to multiple donor sites (carboxyl, sulfonyl, amine) .
Comparative Data Table
Biological Activity
3-(Chlorosulfonyl)benzoic acid (CSBA), with the molecular formula CHClOS, is a compound that has garnered attention for its diverse biological activities. This article summarizes the findings from various studies on its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities.
- IUPAC Name : this compound
- Molecular Weight : 220.63 g/mol
- CAS Number : 4025-64-3
- Melting Point : 133°C to 138°C
- Sensitivity : Moisture sensitive
Antimicrobial Activity
Recent studies have demonstrated that CSBA exhibits significant antimicrobial properties against a range of bacterial strains. For instance, in a qualitative screening, CSBA was effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values reported at 125 µg/mL .
Table 1: Antimicrobial Activity of CSBA
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 125 |
Bacillus subtilis | 9 | 125 |
Enterococcus faecium | 15 | 125 |
The compound also demonstrated moderate antibiofilm activity against these strains, indicating its potential as a therapeutic agent in preventing biofilm-related infections .
Cytotoxicity and Cell Viability
In a study evaluating the cytotoxic effects of CSBA, it was found to have low toxicity in various cell lines, including human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058. The cell growth inhibition percentages were below 5% at concentrations of up to 10 µg/mL . This suggests that CSBA may be a safe candidate for further development in biomedical applications.
Enzyme Inhibition
Another notable aspect of CSBA is its ability to modulate enzymatic activity. Studies have shown that derivatives of benzoic acid, including CSBA, can enhance the activity of proteasomal and lysosomal pathways in human cells. Specifically, CSBA has been linked to increased activation of cathepsins B and L, which are crucial for protein degradation processes .
Table 2: Enzyme Activation by CSBA
Enzyme | Activation (%) at 10 µg/mL |
---|---|
Cathepsin B | 467.3 ± 3.9 |
Cathepsin L | Significant activation |
These findings indicate that CSBA could serve as a potential modulator for enhancing proteostasis, particularly in aging-related conditions where these pathways are diminished.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of CSBA against multidrug-resistant strains, emphasizing its role in addressing antibiotic resistance .
- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that while CSBA exhibits low cytotoxicity, it retains significant biological activity that could be harnessed for therapeutic purposes .
- Proteostasis Modulation : The ability of CSBA to activate key enzymes involved in protein degradation positions it as a potential candidate for developing anti-aging therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(chlorosulfonyl)benzoic acid, and what reaction conditions optimize yield?
The synthesis typically involves chlorosulfonation of benzoic acid derivatives. For example, this compound can be synthesized via sulfonation of 3-chlorobenzoic acid using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation . Industrial-scale methods may employ continuous reactors with precise temperature modulation to enhance efficiency. Purification is achieved via recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) to isolate the product in >85% purity .
Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?
Purity validation requires a combination of techniques:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (acidified with 0.1% TFA) as the mobile phase. Retention times and peak area ratios help quantify impurities .
- NMR : H and C NMR spectra should confirm the absence of residual solvents (e.g., DMSO or chloroform) and unreacted starting materials. The sulfonyl chloride proton is typically absent in the pure compound due to exchange broadening .
- Elemental Analysis : Matches between experimental and theoretical C, H, S, and Cl percentages ensure stoichiometric integrity .
Advanced Research Questions
Q. How does this compound function as a precursor in designing metal-organic frameworks (MOFs)?
The compound’s sulfonyl and carboxyl groups enable dual coordination modes. For example, in the synthesis of 3-(sulfonyl-glycine)benzoic acid, the sulfonyl group binds to metal ions (e.g., Zn or Cu) while the carboxylate participates in hydrogen bonding, creating 2D or 3D networks. Reaction conditions (pH, solvent polarity) dictate deprotonation states and final topology . Crystallographic studies (PXRD and SCXRD) are critical for structural validation .
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
The sulfonyl chloride group undergoes nucleophilic displacement (e.g., with amines or fluorides) via a two-step mechanism:
Nucleophilic Attack : A fluoride ion (e.g., from KF) displaces the chloride, forming a pentacoordinate sulfur intermediate.
Collapse of Intermediate : The intermediate releases Cl, yielding sulfonamide or sulfonate derivatives. Kinetic studies (via F NMR) show the reaction is solvent-dependent, with DMF accelerating rates due to polar aprotic stabilization .
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Discrepancies in NMR or MS data often arise from:
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d vs. CDCl).
- Tautomerism : For example, sulfonamide derivatives may exhibit keto-enol tautomerism, altering peak multiplicity .
- Impurity Artifacts : Trace moisture hydrolyzes sulfonyl chloride to sulfonic acid, detectable via IR (broad –SOH stretch at 2500–3000 cm).
Standardizing solvent systems and using anhydrous conditions mitigates these issues .
Q. Methodological Considerations
Q. What strategies optimize the synthesis of fluorosulfonyl derivatives from this compound?
- Reagent Selection : Anhydrous KF or tetrabutylammonium fluoride (TBAF) in acetonitrile achieves >90% conversion at 60°C .
- Workup : Quenching with ice-water precipitates the fluorosulfonyl product, which is filtered and washed with cold ether to remove unreacted starting material.
- Yield Enhancement : Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 50% compared to conventional heating .
Q. How is this compound utilized in covalent inhibitor design?
The sulfonyl chloride reacts with nucleophilic residues (e.g., lysine or cysteine) in target proteins, forming stable sulfonamide or thioester linkages. For example, in hENT1 inhibitor development, fluorosulfonyl derivatives act as covalent modifiers, validated via LC-MS peptide mapping and kinetic assays (k/K ratios) .
Properties
IUPAC Name |
3-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRKXSDOAFUINK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063269 | |
Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
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Molecular Weight |
220.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-64-3 | |
Record name | 3-(Chlorosulfonyl)benzoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=4025-64-3 | |
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Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
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Record name | 3-(Chlorosulfonyl)benzoic acid | |
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Record name | 3-(Chlorosulfonyl)benzoic acid | |
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Record name | 3-(chlorosulphonyl)benzoic acid | |
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Retrosynthesis Analysis
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